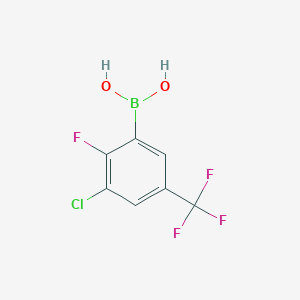

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H4BClF4O2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)benzene with a boron-containing reagent under specific conditions. One common method is the use of a palladium-catalyzed borylation reaction, where the aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Major Products

The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Role in Suzuki-Miyaura Coupling Reactions

One of the most significant applications of boronic acids, including (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid, is their use as key intermediates in the Suzuki-Miyaura reaction. This cross-coupling reaction allows for the formation of biaryl compounds, which are essential in the synthesis of various pharmaceuticals. The advantages of this reaction include:

- Mild Reaction Conditions : The Suzuki-Miyaura reaction typically operates under mild conditions, making it suitable for sensitive substrates.

- Versatility : The ability to couple a wide range of organohalides with boronic acids allows for diverse product formation.

- Low Toxicity : Boronic acids are generally considered non-toxic and easy to handle, enhancing their appeal in laboratory settings .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For example:

- Inhibition of Bacterial Growth : Studies have demonstrated that related phenylboronic acids possess moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values suggest potential effectiveness comparable to established antimicrobial agents .

- Fungal Activity : The compound also shows activity against fungi like Candida albicans and Aspergillus niger, indicating its potential use in antifungal therapies .

Potential in Cancer Therapy

The structural characteristics of this compound suggest it may have applications in cancer treatment. Research indicates that modifications to boronic acids can enhance their antiproliferative activity against specific cancer cell lines. Key findings include:

- Antiproliferative Effects : Compounds structurally similar to this compound have shown activity against androgen-dependent prostate cancer cell lines, suggesting potential therapeutic applications .

- Bioisosteric Properties : The ability of boronic acids to mimic functional groups such as nitro groups could lead to new drug candidates with improved efficacy against cancer cells .

Material Science Applications

In addition to biological applications, boronic acids are also utilized in material science. Their ability to form dynamic covalent bonds makes them suitable for creating polymeric materials with tunable properties. Applications include:

- Synthesis of Functional Polymers : Boronic acids can be used to create polymers that respond to environmental stimuli, which is valuable in drug delivery systems and smart materials.

- Sensor Development : Due to their reactivity with diols, boronic acids are employed in the development of sensors for detecting sugars and other biomolecules .

Mécanisme D'action

The mechanism of action of (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid in the Suzuki-Miyaura cross-coupling reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.

3-(Trifluoromethyl)phenylboronic acid: Another boronic acid used in similar cross-coupling reactions.

4-(Trifluoromethyl)phenylboronic acid: Used in site-selective Suzuki-Miyaura cross-coupling reactions.

Uniqueness

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex molecules where precise control over reactivity and selectivity is required .

Activité Biologique

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H4ClF4B

- Molecular Weight : 215.36 g/mol

- Appearance : White crystalline solid

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially leading to increased biological activity through improved membrane permeability.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property enables the compound to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit serine proteases by forming covalent bonds with active site serine residues, thus blocking substrate access and catalytic activity.

- Modulation of Signaling Pathways : By influencing protein interactions, it can alter signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 50 µg/mL | Moderate |

| Aspergillus niger | 25 µg/mL | High |

| Escherichia coli | 10 µg/mL | Moderate |

| Bacillus cereus | 5 µg/mL | High |

These findings suggest that the compound could be developed as a potential antifungal and antibacterial agent, particularly in treating infections caused by resistant strains .

Case Studies

-

Inhibition Studies :

A study investigated the inhibitory effects of this compound on the enzyme leucyl-tRNA synthetase from Candida albicans. The results indicated a competitive inhibition mechanism, with binding affinity comparable to existing antifungal agents such as Tavaborole . -

Cell Proliferation Assays :

In vitro assays demonstrated that treatment with this boronic acid derivative resulted in reduced cell viability in cancer cell lines, indicating potential applications in oncology. The compound was shown to induce apoptosis through caspase activation pathways, highlighting its role as a pro-apoptotic agent .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the phenyl ring and the introduction of electron-withdrawing groups like trifluoromethyl enhance the biological activity of boronic acids. For instance, the presence of a trifluoromethyl group at the para position significantly increases enzyme inhibition potency compared to non-fluorinated analogs .

Summary of Findings

The biological activity of this compound is characterized by:

- Antimicrobial efficacy against fungi and bacteria.

- Enzyme inhibition , particularly in proteases and synthetases.

- Potential for therapeutic applications , especially in infectious diseases and oncology.

Propriétés

IUPAC Name |

[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BClF4O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEOGWWOQBIZHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Cl)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BClF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.